

An In-depth Technical Guide to 2-(3-Methylisoxazol-5-yl)acetic acid

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Compound of Interest

Compound Name: 2-(3-Methylisoxazol-5-yl)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(3-Methylisoxazol-5-yl)acetic acid**, a heterocyclic carboxylic acid of interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and provides a putative synthesis protocol. Furthermore, it explores the potential biological activities and mechanisms of action of isoxazole-containing compounds, offering insights into their relevance in various signaling pathways.

Chemical Structure and Properties

2-(3-Methylisoxazol-5-yl)acetic acid is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in the ring, characteristic of the isoxazole family. The structure consists of a methyl group at position 3 and an acetic acid moiety at position 5 of the isoxazole ring.

Canonical SMILES: CC1=NOC(=C1)CC(=O)O[\[1\]](#)

Molecular Formula: $C_6H_7NO_3$ [\[1\]](#)

Table 1: Physicochemical Properties of **2-(3-Methylisoxazol-5-yl)acetic acid**

Property	Value	Reference
Molecular Weight	141.126 g/mol	[1]
CAS Number	19668-85-0	[1]
Melting Point	101-104 °C	[1]
Boiling Point (Predicted)	306.7 °C at 760 mmHg	[1]
Density (Predicted)	1.292 g/cm ³	[1]
pKa (Predicted)	3.70 ± 0.10	[1]
LogP (Predicted)	0.61010	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	4	[1]
Rotatable Bonds	2	[1]

Synthesis

A detailed, experimentally validated protocol for the synthesis of **2-(3-Methylisoxazol-5-yl)acetic acid** is not readily available in the public literature. However, based on established isoxazole synthesis methodologies, a plausible synthetic route can be proposed. A common method for forming the isoxazole ring is the reaction of a β -dicarbonyl compound with hydroxylamine. The acetic acid side chain can then be introduced or deprotected.

Putative Experimental Protocol: Synthesis of 2-(3-Methylisoxazol-5-yl)acetic acid

This proposed synthesis involves a two-step process: the formation of the ethyl ester of the target molecule followed by its hydrolysis.

Step 1: Synthesis of Ethyl 2-(3-Methylisoxazol-5-yl)acetate

This step would likely involve a cyclocondensation reaction.

- Reactants:

- Ethyl acetoacetate
- Hydroxylamine hydrochloride
- A suitable aldehyde or its equivalent to introduce the acetic acid precursor.
- A base (e.g., sodium ethoxide) or an acid catalyst.
- Reaction Scheme (Hypothetical): The reaction of ethyl acetoacetate with hydroxylamine would form an oxime intermediate. Subsequent cyclization, potentially driven by the elimination of water, would yield the isoxazole ring. The specific reagents and conditions would be critical to ensure the correct regiochemistry, yielding the 3,5-disubstituted isoxazole.

Step 2: Hydrolysis of Ethyl 2-(3-Methylisoxazol-5-yl)acetate

The ethyl ester would then be hydrolyzed to the carboxylic acid.

- Procedure:
 - Dissolve Ethyl 2-(3-Methylisoxazol-5-yl)acetate in a suitable solvent such as a mixture of tetrahydrofuran and methanol.
 - Add an aqueous solution of a strong base, for example, sodium hydroxide (NaOH), and stir the mixture at room temperature for several hours.[\[2\]](#)[\[3\]](#)
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, acidify the reaction mixture with a dilute strong acid like hydrochloric acid (HCl) to a pH of approximately 2.[\[4\]](#)
 - Extract the aqueous layer with an organic solvent such as ethyl acetate.
 - Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield **2-(3-Methylisoxazol-5-yl)acetic acid**.

Spectroscopic Data (Predicted)

As no experimentally derived spectra for **2-(3-Methylisoxazol-5-yl)acetic acid** have been identified in the searched literature, the following are predicted characteristic signals based on its structure.

Table 2: Predicted Spectroscopic Data for **2-(3-Methylisoxazol-5-yl)acetic acid**

Spectroscopy	Predicted Signals
¹ H NMR	Singlet around 2.2-2.4 ppm (CH ₃ on isoxazole ring). Singlet around 3.8-4.0 ppm (CH ₂ of acetic acid). Broad singlet for the carboxylic acid proton (OH), chemical shift highly dependent on solvent and concentration. Singlet for the proton on the isoxazole ring.
¹³ C NMR	Signal for the methyl carbon (CH ₃) around 10-15 ppm. Signal for the methylene carbon (CH ₂) around 30-40 ppm. Signals for the isoxazole ring carbons between 100-170 ppm. Signal for the carboxylic acid carbon (C=O) around 170-180 ppm.
IR (Infrared)	Broad absorption band for the O-H stretch of the carboxylic acid around 2500-3300 cm ⁻¹ . Sharp absorption for the C=O stretch of the carboxylic acid around 1700-1725 cm ⁻¹ . Absorptions for C=N and C=C stretching in the isoxazole ring in the 1400-1650 cm ⁻¹ region.
Mass Spec (MS)	The molecular ion peak (M ⁺) would be observed at m/z = 141.04. Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragments of the isoxazole ring.

Potential Biological Activity and Signaling Pathways

While specific biological data for **2-(3-Methylisoxazol-5-yl)acetic acid** is limited in the available literature, the isoxazole scaffold is a well-established pharmacophore present in

numerous biologically active compounds. Research on various isoxazole derivatives has revealed a broad range of activities, particularly in the realm of oncology.

Isoxazole-containing compounds have been reported to exert their anticancer effects through several mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.[\[5\]](#)[\[6\]](#)[\[7\]](#)

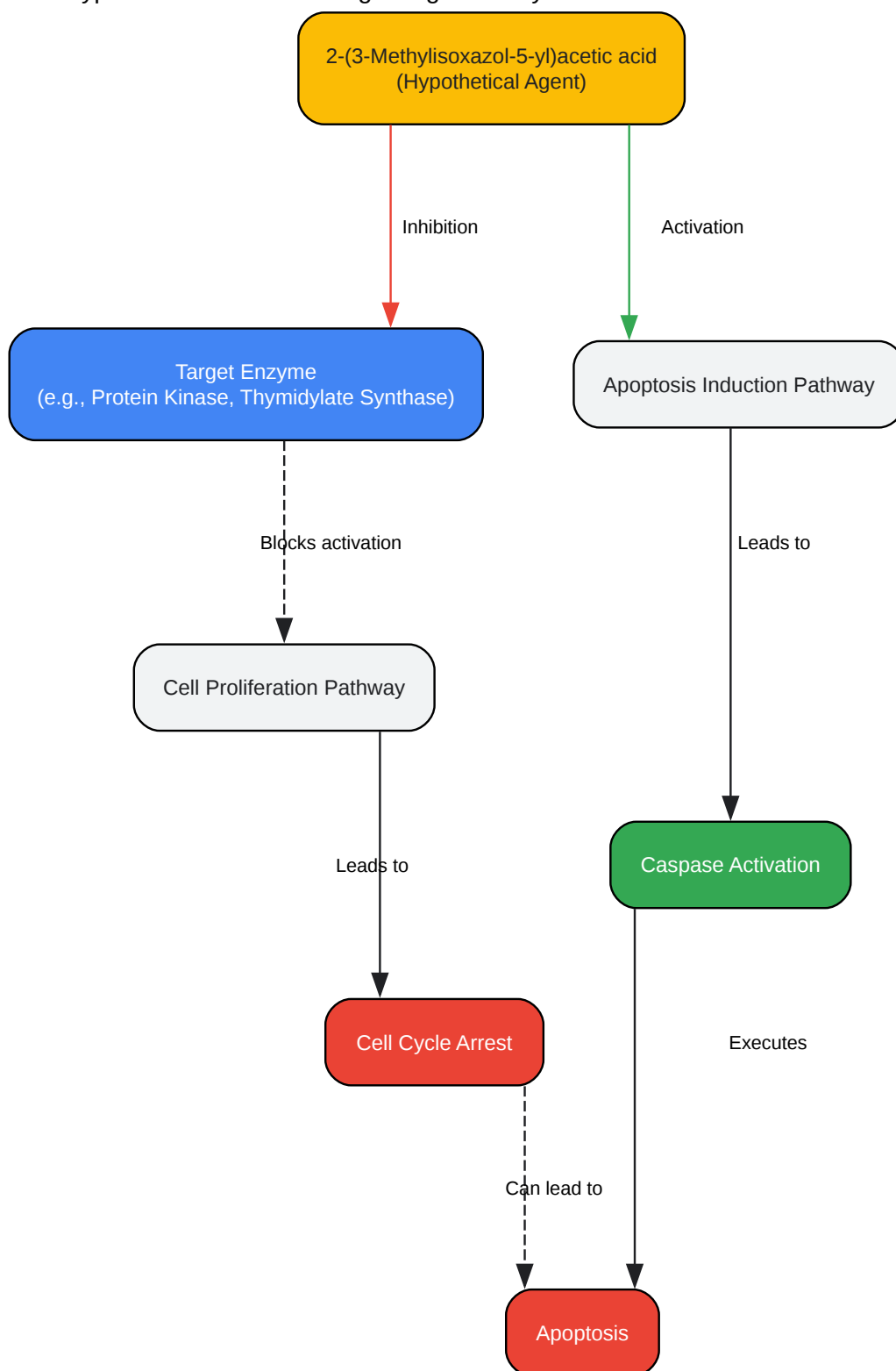
General Mechanisms of Action for Isoxazole Derivatives

- Induction of Apoptosis: Many isoxazole derivatives have been shown to trigger programmed cell death in cancer cells. This can occur through the activation of caspase cascades, which are central to the apoptotic process.
- Enzyme Inhibition:
 - Thymidylate Synthase Inhibition: This enzyme is crucial for DNA synthesis and repair, and its inhibition can halt cancer cell proliferation.[\[5\]](#)
 - Tubulin Polymerization Inhibition: By interfering with microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis.[\[5\]](#)[\[6\]](#)
 - Protein Kinase Inhibition: Various kinases are involved in signaling pathways that promote cancer cell growth and survival. Isoxazole derivatives have been identified as inhibitors of several protein kinases.[\[5\]](#)[\[6\]](#)
 - Aromatase Inhibition: This is a key target in hormone-dependent breast cancer.[\[5\]](#)[\[6\]](#)

Hypothetical Signaling Pathway

The diagram below illustrates a generalized signaling pathway that could be targeted by an isoxazole derivative with anticancer properties, leading to the induction of apoptosis.

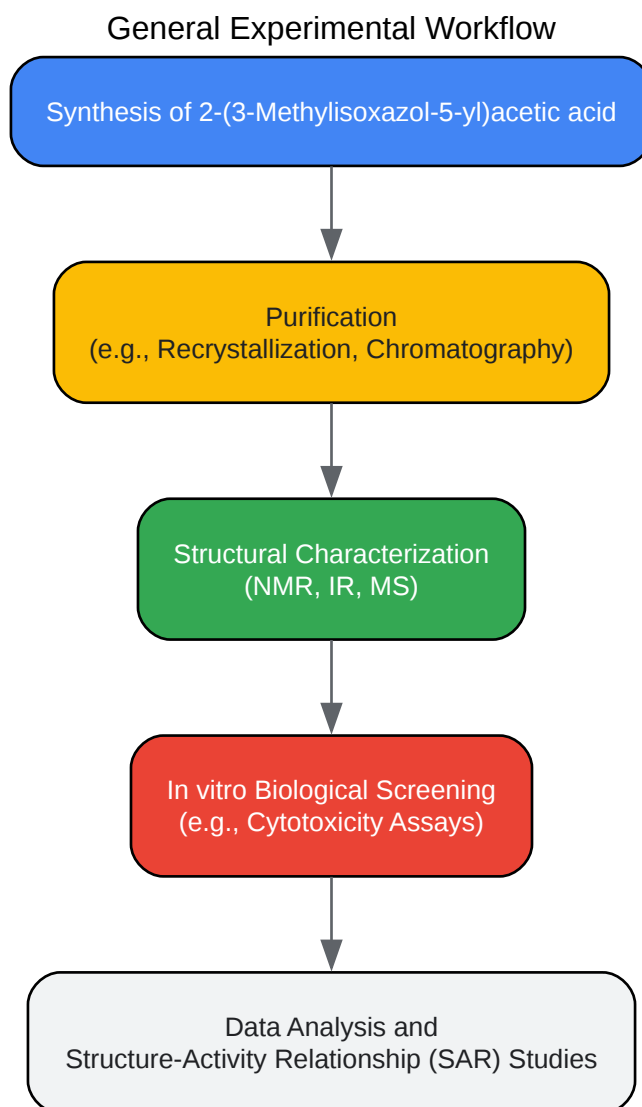
Hypothetical Anticancer Signaling Pathway for an Isoxazole Derivative

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Caption: Hypothetical signaling pathway for an anticancer isoxazole derivative.

Experimental Workflows

The following diagram outlines a general workflow for the synthesis and preliminary biological evaluation of **2-(3-Methylisoxazol-5-yl)acetic acid**.



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Caption: A general workflow for the synthesis and evaluation of the target compound.

Conclusion

2-(3-Methylisoxazol-5-yl)acetic acid represents a molecule of interest within the broader class of bioactive isoxazole derivatives. While specific experimental data for this compound is

sparse in publicly accessible domains, this guide provides a foundational understanding of its structure, properties, and potential synthetic routes. The exploration of the known biological activities of related isoxazole compounds suggests that this molecule could be a valuable candidate for further investigation in drug discovery programs, particularly in the area of oncology. Further research is warranted to synthesize and characterize this compound and to elucidate its specific biological targets and mechanisms of action.

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